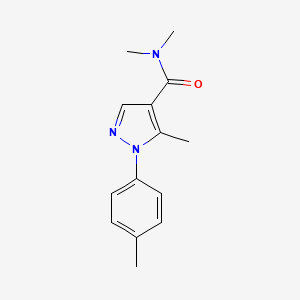
3-(methoxymethyl)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methoxymethyl)-N,N-dimethylbenzamide, also known as MMDA, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MMDA belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group. In
作用機序
3-(methoxymethyl)-N,N-dimethylbenzamide acts primarily as a serotonin receptor agonist, with a particular affinity for the 5-HT2A receptor subtype. This receptor subtype is known to be involved in a wide range of physiological processes, including mood regulation, perception, and cognition. By activating the 5-HT2A receptor, 3-(methoxymethyl)-N,N-dimethylbenzamide can modulate these processes and produce a range of effects, including changes in perception, mood, and cognition.
Biochemical and Physiological Effects:
3-(methoxymethyl)-N,N-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. 3-(methoxymethyl)-N,N-dimethylbenzamide has also been shown to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
実験室実験の利点と制限
One of the main advantages of 3-(methoxymethyl)-N,N-dimethylbenzamide as a tool for studying the serotonin system is its potency and selectivity for the 5-HT2A receptor subtype. This makes it a valuable tool for investigating the role of this receptor subtype in various physiological processes. However, one of the limitations of 3-(methoxymethyl)-N,N-dimethylbenzamide is its potential for producing adverse effects such as changes in heart rate and blood pressure, which may complicate its use in animal models and human subjects.
将来の方向性
There are several potential future directions for research on 3-(methoxymethyl)-N,N-dimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of the serotonin system in various physiological processes, including perception, mood, and cognition. Finally, further research is needed to explore the potential adverse effects of 3-(methoxymethyl)-N,N-dimethylbenzamide and to develop strategies for minimizing these effects in animal models and human subjects.
Conclusion:
In conclusion, 3-(methoxymethyl)-N,N-dimethylbenzamide, or 3-(methoxymethyl)-N,N-dimethylbenzamide, is a potent serotonin receptor agonist that has been extensively researched for its potential applications in the field of neuroscience. 3-(methoxymethyl)-N,N-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects, including changes in perception, mood, and cognition. While 3-(methoxymethyl)-N,N-dimethylbenzamide has several advantages as a tool for studying the serotonin system, it also has limitations and potential adverse effects that must be taken into account. Future research on 3-(methoxymethyl)-N,N-dimethylbenzamide may lead to new insights into the role of the serotonin system in various physiological processes and may also lead to the development of new therapeutic agents for the treatment of psychiatric disorders.
合成法
The synthesis of 3-(methoxymethyl)-N,N-dimethylbenzamide involves the reaction of 3-(methoxymethyl)aniline with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization to obtain 3-(methoxymethyl)-N,N-dimethylbenzamide in its pure form.
科学的研究の応用
3-(methoxymethyl)-N,N-dimethylbenzamide has been extensively researched for its potential applications in the field of neuroscience. One of the main areas of research has been its potential use as a tool for studying the serotonin system in the brain. 3-(methoxymethyl)-N,N-dimethylbenzamide is a potent serotonin receptor agonist, which means that it can activate serotonin receptors in the brain and mimic the effects of serotonin.
特性
IUPAC Name |
3-(methoxymethyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWKHYHOBHUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-N,N-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)






![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
